Cas no 51718-80-0 (Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride)
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(1H-imidazol-5-yl)acetate hydrochloride
- methyl 2-(1H-imidazol-4-yl)acetate hydrochloride
- 1H-Imidazole-4-acetic acid methyl ester-hydrochloride
- (1H-imidazol-4-yl)-acetic acid methyl ester hydrochloride
- Methyl 2-(1H-imidazol-5-yl)acetate HCl
- OGOVUFLIQYXZKW-UHFFFAOYSA-N
- 4-imidazoleacetic acid methyl ester hydrochloride
- DTXSID80553064
- 1H-Imidazole 4-acetic acid methyl ester hydrochloride
- DA-05286
- AKOS016013017
- BCA71880
- Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1)
- BS-28594
- methyl imidazol-4-ylacetate hydrochloride
- AKOS025117364
- Methyl 4-imidazoleacetate hydrochloride
- Methyl 2-(4-Imidazolyl)acetate Hydrochloride
- SCHEMBL44961
- 1H-Imidazole-4-acetic acid methyl ester hydrochloride
- 51718-80-0
- 1H-Imidazole-4- acetic acid methyl ester hydrochloride
- SY336630
- methyl (imidazol-4-yl)acetate hydrochloride
- CS-0137474
- methyl 2-(1H-imidazol-5-yl)acetate;hydrochloride
- METHYL 2-(3H-IMIDAZOL-4-YL)ACETATE HYDROCHLORIDE
- AB44705
- MFCD08275082
- F70708
- Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride
-
- MDL: MFCD27578477
- Inchi: 1S/C6H8N2O2.ClH/c1-10-6(9)2-5-3-7-4-8-5;/h3-4H,2H2,1H3,(H,7,8);1H
- InChI Key: OGOVUFLIQYXZKW-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(CC1=CN=CN1)=O
Computed Properties
- Exact Mass: 176.03500
- Monoisotopic Mass: 176.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.98000
- LogP: 0.92720
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M313195-50mg |
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride |
51718-80-0 | 50mg |
$98.00 | 2023-05-17 | ||
| TRC | M313195-100mg |
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride |
51718-80-0 | 100mg |
$178.00 | 2023-05-17 | ||
| TRC | M313195-250mg |
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride |
51718-80-0 | 250mg |
$345.00 | 2023-05-17 | ||
| TRC | M313195-500mg |
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride |
51718-80-0 | 500mg |
$615.00 | 2023-05-17 | ||
| Chemenu | CM186772-1g |
Methyl 2-(1H-imidazol-5-yl)acetate hydrochloride |
51718-80-0 | 95+% | 1g |
$830 | 2021-08-05 | |
| Apollo Scientific | OR955865-1g |
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride |
51718-80-0 | 98% | 1g |
£455.00 | 2025-02-21 | |
| Chemenu | CM186772-1g |
Methyl 2-(1H-imidazol-5-yl)acetate hydrochloride |
51718-80-0 | 95%+ | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1003393-5g |
methyl 2-(1H-imidazol-5-yl)acetate hydrochloride |
51718-80-0 | 95% | 5g |
$2000 | 2024-07-24 | |
| A2B Chem LLC | AG20171-1g |
methyl 2-(3H-imidazol-4-yl)acetate hydrochloride |
51718-80-0 | 98% | 1g |
$391.00 | 2024-04-19 | |
| A2B Chem LLC | AG20171-5g |
methyl 2-(3H-imidazol-4-yl)acetate hydrochloride |
51718-80-0 | 98% | 5g |
$1075.00 | 2024-04-19 |
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride Suppliers
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride
Comprehensive Guide to Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride (CAS No. 51718-80-0)
Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride (CAS No. 51718-80-0) is a specialized organic compound widely used in pharmaceutical and biochemical research. This compound, often referred to as imidazole-4-acetic acid methyl ester hydrochloride, plays a critical role in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its unique structure, featuring an imidazole ring and an ester group, makes it a versatile intermediate in medicinal chemistry.
The growing interest in Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride is driven by its applications in drug discovery and biotechnology. Researchers frequently search for terms like "imidazole derivatives in drug development" or "CAS 51718-80-0 applications", highlighting its relevance in cutting-edge science. This compound is particularly valuable in the study of histamine receptors and neurotransmitter analogs, areas that are currently trending due to advancements in neuroscience and immunology.
From a chemical perspective, Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride exhibits excellent solubility in water and polar solvents, making it ideal for laboratory use. Its stability under controlled conditions ensures reliable performance in synthetic pathways. The hydrochloride salt form enhances its crystallinity, which is beneficial for purification and characterization processes. These properties are frequently discussed in forums and research papers, with queries such as "solubility of imidazole esters" or "handling Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride" being common among chemists.
In the pharmaceutical industry, this compound is often utilized as a building block for more complex molecules. Its imidazole core is a key structural motif in many drugs targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology. Recent studies have explored its potential in creating novel anti-inflammatory agents and central nervous system (CNS) therapeutics, aligning with the increasing demand for innovative treatments in these areas.
The market for Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride is expanding, driven by its applications in both academic and industrial research. Suppliers and manufacturers often highlight its high purity and consistent quality, addressing the needs of researchers who prioritize reproducibility. Searches like "buy Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride" or "CAS 51718-80-0 suppliers" reflect its commercial significance. Additionally, the compound's role in green chemistry initiatives, where sustainable synthesis methods are prioritized, further boosts its appeal.
Handling and storage recommendations for Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride include keeping it in a cool, dry place, away from direct sunlight. Proper storage ensures its longevity and efficacy, a point often emphasized in technical datasheets. Researchers also frequently inquire about "compatibility of imidazole derivatives" with other reagents, underscoring the need for detailed safety and compatibility data.
In summary, Methyl 2-(1H-Imidazol-4-yl)acetate Hydrochloride (CAS No. 51718-80-0) is a pivotal compound in contemporary chemical and pharmaceutical research. Its multifaceted applications, from drug development to biochemical studies, make it a subject of ongoing interest. By staying updated on the latest research and market trends, scientists can leverage its full potential in their work, contributing to advancements in health and science.
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